molecular formula C11H20N2O B13161908 N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide

N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide

Cat. No.: B13161908
M. Wt: 196.29 g/mol
InChI Key: QGNSUOWCEZLVDH-UHFFFAOYSA-N
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Description

N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C11H20N2O It is characterized by the presence of a cyclopropane ring, a cyclopentyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide typically involves the reaction of 3-aminocyclopentylmethanol with 1-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Amines with reduced functional groups

    Substitution: Substituted derivatives with new functional groups replacing the amide

Scientific Research Applications

N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopentane-1-carboxamide
  • N-[(1-Aminocyclopentyl)methyl]acetamide

Uniqueness

N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide is unique due to its specific structural features, including the presence of both cyclopropane and cyclopentyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-[(3-aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H20N2O/c1-11(4-5-11)10(14)13-7-8-2-3-9(12)6-8/h8-9H,2-7,12H2,1H3,(H,13,14)

InChI Key

QGNSUOWCEZLVDH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)NCC2CCC(C2)N

Origin of Product

United States

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